(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Description
The compound "(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide" is a structurally complex molecule featuring:
- A benzodioxole moiety linked via a methyl group to a piperazine ring.
- A benzothiazole group connected through a hydrazide backbone.
- A trifluoroacetyl substituent on the but-2-enehydrazide chain.
- A Z-configuration at the double bond, critical for stereoselective interactions.
Properties
IUPAC Name |
(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(2,2,2-trifluoroacetyl)but-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5O4S/c1-15(32-10-8-31(9-11-32)13-16-6-7-18-19(12-16)37-14-36-18)21(22(34)25(26,27)28)23(35)33(29)24-30-17-4-2-3-5-20(17)38-24/h2-7,12H,8-11,13-14,29H2,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBHECNZGCWAE-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the piperazine derivative: The benzodioxole derivative is then reacted with piperazine to form the corresponding piperazine derivative.
Introduction of the benzothiazole group: This step involves the reaction of the piperazine derivative with 2-aminobenzothiazole under suitable conditions.
Formation of the trifluoroacetyl group: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide: has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. What are the key synthetic routes for (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminobenzenethiol with trifluoroacetic anhydride under acidic conditions.
- Step 2: Introduction of the piperazine-benzodioxole moiety using coupling reactions (e.g., Buchwald-Hartwig amination) with 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
- Step 3: Hydrazide formation via reaction with hydrazine derivatives, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key solvents include DMSO and chloroform, with reaction temperatures ranging from 60–120°C. Yields are optimized using catalytic bases like triethylamine .
Q. How is the structural integrity of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR): and NMR confirm the presence of benzothiazole (δ 7.5–8.5 ppm), benzodioxole (δ 5.9–6.1 ppm), and trifluoroacetyl groups (δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 589.1345) .
- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry (e.g., Z-configuration of the but-2-enehydrazide moiety) .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial Screening: Disc diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with zone-of-inhibition comparisons to rifampicin .
- Enzyme Inhibition: Fluorescence-based assays targeting acetylcholinesterase or kinases, using IC values to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation: Combine - HSQC NMR to assign ambiguous proton-carbon correlations (e.g., overlapping piperazine signals).
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
- Crystallographic Refinement: Use SHELXL to resolve stereochemical ambiguities (e.g., Z/E isomerism) .
Q. What experimental design strategies optimize synthetic yields while minimizing impurities?
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow-chemistry setups improve reproducibility in diazomethane-based syntheses .
- In-line Purification: Use flash chromatography with UV-triggered fraction collection to isolate intermediates .
Q. How can researchers investigate the compound's interaction with biological targets at the molecular level?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (k, k) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses, focusing on hydrogen bonds between the benzothiazole moiety and active-site residues .
Q. What strategies address low solubility in in vitro assays?
- Co-solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., PEG chains) at the piperazine nitrogen .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
